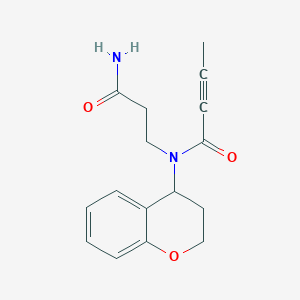

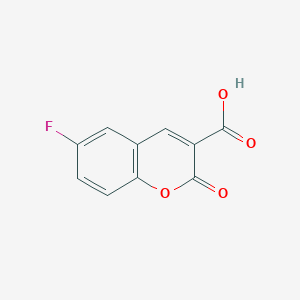

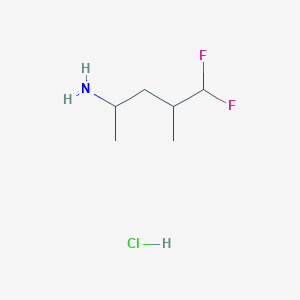

![molecular formula C17H13N3O4S B2846832 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 361995-08-6](/img/structure/B2846832.png)

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, also known as MNBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNBA is a highly potent and selective inhibitor of the protein kinase CK2, which plays a critical role in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Antimicrobial Screening

Synthesis and antimicrobial screening of thiazolide derivatives have demonstrated that compounds incorporating the thiazole ring exhibit valuable therapeutic interventions against bacterial and fungal infections. A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, highlighting their potential in treating microbial diseases (Desai et al., 2013).

Molecular Structure and Intermolecular Interactions

Modeling of intermolecular interactions and molecular structure of similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been explored through acylation reactions, X-ray diffraction, and DFT calculations. These studies provide insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the activity and stability of these compounds (Karabulut et al., 2014).

Catalysis and Chemical Reactions

Palladacycle-catalyzed reactions involving similar thioamide compounds have demonstrated a significant acceleration over traditional methoxide-catalyzed reactions. Such studies underscore the potential of these compounds in synthetic chemistry, particularly in enhancing the efficiency of bond cleavage processes (Liu et al., 2011).

Antimicrobial and Antifungal Activities

Antimicrobial and antifungal activities of imino-4-methoxyphenol thiazole derived Schiff bases have been investigated, showing moderate activity against bacterial and fungal species. These studies highlight the potential of such compounds in developing new antimicrobial agents (Vinusha et al., 2015).

Corrosion Inhibition

Corrosion inhibition studies on mild steel have revealed that N-Phenyl-benzamide derivatives, including those with methoxy substituents, exhibit excellent inhibition efficiencies. This suggests potential applications in protecting materials against corrosion, particularly in acidic environments (Mishra et al., 2018).

Mechanism of Action

Target of Action

Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .

Mode of Action

It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

For instance, they have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin .

Pharmacokinetics

A study on similar 4-methoxy-phenylthiazole-2-amine derivatives suggested that these compounds presented satisfactory drug-like characteristics and adme (absorption, distribution, metabolism, excretion) properties .

Result of Action

Thiazole-containing compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-24-14-7-5-11(6-8-14)15-10-25-17(18-15)19-16(21)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZIRDOOWKLZRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

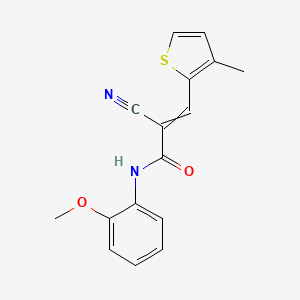

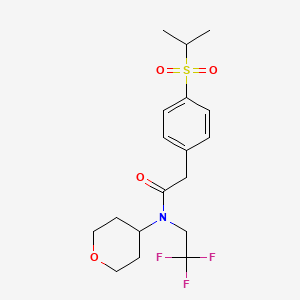

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)

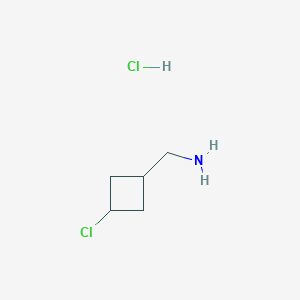

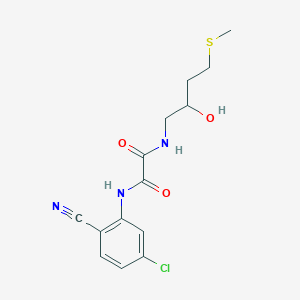

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)

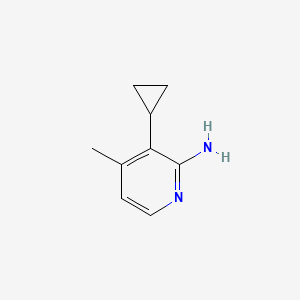

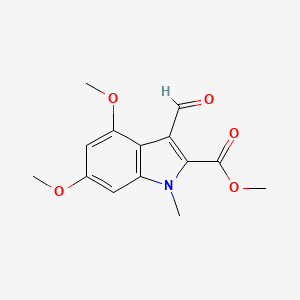

![4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2846762.png)

![3-[2-Amino-1-(phenylsulphonyl)ethyl]pyridine](/img/structure/B2846770.png)